3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-11-6-7-14(17)13(8-11)12(9-15(18)19)10-4-2-1-3-5-10/h1-8,12,17H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEXBGDUKSAFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387838 | |
| Record name | 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516470-70-5 | |
| Record name | 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid typically involves the bromination of 2-hydroxyacetophenone followed by a series of reactions to introduce the phenyl and propanoic acid groups. One common method involves the use of bromine and a suitable solvent such as acetic acid to achieve the bromination. The resulting intermediate is then subjected to further reactions, including condensation and oxidation, to yield the final product .
Industrial Production Methods
In an industrial setting, the production of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylpropanoic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-oxophenyl)-3-phenylpropanoic acid.
Reduction: Formation of 3-(2-Hydroxyphenyl)-3-phenylpropanoic acid.
Substitution: Formation of 3-(5-Amino-2-hydroxyphenyl)-3-phenylpropanoic acid or 3-(5-Mercapto-2-hydroxyphenyl)-3-phenylpropanoic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of phenylpropanoic acid exhibit significant antimicrobial properties. For instance, compounds derived from 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These derivatives can inhibit bacterial growth by interfering with essential metabolic pathways.
Case Study
In a study published in the Journal of Antibiotics, researchers synthesized several derivatives from 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid and tested their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotics to combat antibiotic resistance .
Organic Synthesis
Synthesis of Complex Molecules
This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various complex organic molecules, including phthalocyanines and other heterocyclic compounds. The bromine atom allows for further functionalization, enabling chemists to create diverse chemical entities.
Synthesis Pathway
The synthesis typically involves the bromination of cinnamic acid followed by various coupling reactions. The general reaction pathway is illustrated below:
This reaction highlights the compound's role as a building block for more complex structures .
Material Science
Polymer Chemistry
In material science, 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid is explored for its potential use in synthesizing new polymeric materials with enhanced properties. Its ability to participate in radical polymerization makes it a candidate for developing high-performance polymers.
Research Findings
A study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. The findings suggest that such materials could be used in applications requiring durable and heat-resistant properties .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic Acid | E. coli | 32 µg/mL |
| 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic Acid | S. aureus | 16 µg/mL |
| 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic Acid | Candida albicans | 64 µg/mL |
Table 2: Synthesis Pathways
| Starting Material | Reaction Type | Product |
|---|---|---|
| Cinnamic Acid | Bromination | 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic Acid |
| 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic Acid | Coupling | Various Heterocycles |
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl and bromine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogs
The following table compares 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid with structurally related compounds, emphasizing substituent effects:
Key Observations :
- Hydroxyl vs. Methoxy : The hydroxyl group improves hydrogen-bonding capacity (critical for target binding), while methoxy groups boost lipophilicity, favoring membrane penetration .
Antimicrobial Activity :
- Chlorinated Derivatives: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (MIC: 8 µg/mL against S. aureus) outperforms monochloro analogs due to synergistic halogen effects .
- Brominated Derivatives: Limited data exist for the target compound, but sulfonamide derivatives (e.g., 6q, 6r) with similar bromo-hydroxyphenyl motifs show IC₅₀ values <1 µM against bacterial enzymes .
Enzyme Inhibition :
- Sulfonamide Analogs: Compounds like 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclobutyl)-2-hydroxybenzoic acid exhibit potent inhibition of WD repeat-containing proteins (IC₅₀: 0.2 µM), attributed to the bromo-hydroxyphenyl group’s electron-withdrawing effects .
Physicochemical Properties
| Property | 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid | 3-Phenylpropanoic Acid | 3-(5-Bromo-2-methoxyphenyl)propanoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~307.1 | 150.2 | 259.1 |
| logP | Estimated ~2.8 | 1.5 | 2.44 |
| Solubility | Low in water; soluble in DMSO, methanol | High in polar solvents | Soluble in DMF, DMSO |
| Melting Point | Not reported | 48–50°C | 2–8°C (stored) |
Notes:
Biological Activity
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies that illustrate its applications in various fields.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring, which contribute to its unique chemical behavior. The molecular formula is .
Biological Activity Overview
Research indicates that 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid exhibits several biological activities, including:
- Antimicrobial Activity : Demonstrated potential against various bacterial strains.
- Antioxidant Properties : Capable of scavenging free radicals, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, influencing various biochemical pathways. Notably, it has been shown to:
- Inhibit certain enzymes involved in inflammatory processes.
- Modulate signaling pathways associated with cell proliferation and apoptosis.
- Interact with cellular receptors that mediate immune responses.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenges DPPH radicals | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid against various bacterial strains. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited strong antioxidant activity, with an IC50 value comparable to established antioxidants. This suggests its utility in formulations aimed at reducing oxidative stress-related damage in cells.
Case Study 3: Anti-inflammatory Mechanisms
Research exploring the anti-inflammatory properties revealed that the compound effectively downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This indicates its potential application in managing chronic inflammatory conditions.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid suggests moderate absorption with a tendency for rapid metabolism. Toxicological studies indicate low toxicity levels in animal models, supporting its safety for potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid, and how can reaction yields be improved?
A multi-step approach is typically employed, involving bromination, coupling, and hydrolysis. For example:
- Step 1 : Bromination of 2-hydroxyphenyl precursors using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., light exposure or radical initiators) .
- Step 2 : Suzuki-Miyaura coupling to introduce the phenyl group. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize ligand/base systems to enhance cross-coupling efficiency .
- Step 3 : Hydrolysis of ester intermediates to the carboxylic acid using NaOH/EtOH or LiOH/THF.
Q. Key Optimization Strategies :
- Monitor reaction progress via LC-MS to identify intermediates and byproducts .
- Adjust solvent polarity (e.g., DMF for coupling, THF for hydrolysis) to improve solubility of aromatic intermediates .
Q. How can researchers validate the purity and structural integrity of this compound?
Combine analytical techniques:
- HPLC/LC-MS : Quantify purity (>95% AUC) and detect trace impurities .
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for bromo/hydroxy groups; propanoic acid protons at δ 2.5–3.2 ppm) .
- FT-IR : Identify functional groups (e.g., -COOH stretch ~1700 cm⁻¹, -OH stretch ~3200 cm⁻¹) .
Critical Note : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., phenolic -OH) .
Q. What solvents and pH conditions are suitable for solubility studies?
The compound’s solubility is influenced by its phenolic -OH and carboxylic acid groups:
- Polar aprotic solvents : DMSO or DMF (high solubility at 10–50 mg/mL) .
- Aqueous buffers : Solubility increases at pH >7 (deprotonated carboxylate form).
- Low solubility : Observed in non-polar solvents (e.g., hexane) .
Methodological Tip : Perform pH-dependent UV-Vis assays to determine pKa values and solubility profiles .
Advanced Research Questions
Q. How does the bromo substituent influence biological activity in sulfonamide derivatives?
In sulfonamide analogs (e.g., WD repeat protein inhibitors), the 5-bromo-2-hydroxyphenyl moiety enhances target binding via:
- Hydrogen bonding : Phenolic -OH interacts with active-site residues .
- Electrophilic character : Bromine stabilizes aryl intermediates during metabolic activation .
Structure-Activity Relationship (SAR) Insight :
Replacing bromine with chlorine reduces inhibitory potency by 30%, highlighting its role in hydrophobic interactions .
Q. How can crystallography resolve conflicting data on the compound’s tautomeric forms?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL clarifies tautomerism:
- Protocol : Grow crystals via slow evaporation (e.g., MeOH/CHCl₃). Refine data with SHELXL-97 .
- Key Metrics : Bond lengths (C-O: ~1.36 Å for phenolic -OH; C=O: ~1.21 Å for carboxylic acid) .
Case Study : In a related propanoic acid derivative, SC-XRD confirmed keto-enol tautomerism, resolving discrepancies in NMR assignments .
Q. What isotopic labeling strategies elucidate its role in benzoic acid biosynthesis?
Stable isotope labeling (²H, ¹⁸O) tracks metabolic pathways:
- Synthesis : Incorporate ²H₆-PhA (phenylalanine) into 3-hydroxy-3-phenylpropanoic acid via β-oxidation .
- GC-MS Analysis : Detect labeled benzoic acid (m/z 123 → 125 for ²H₂ incorporation) .
Contradiction Resolution : Despite earlier hypotheses, benzaldehyde is not an intermediate, confirmed by absence of ¹⁸O in labeled benzaldehyde .
Q. How can computational modeling predict its reactivity in nucleophilic substitution?
DFT Calculations (B3LYP/6-311+G(d,p)):
- Reactivity Hotspots : Bromine at C5 has a high Fukui index (f⁻ = 0.15), favoring SNAr reactions .
- Solvent Effects : Simulate DMSO’s dielectric impact on transition states (ΔG‡ reduced by 12 kcal/mol vs. gas phase) .
Validation : Compare computed vs. experimental kinetic data (e.g., k₂ for bromide displacement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
